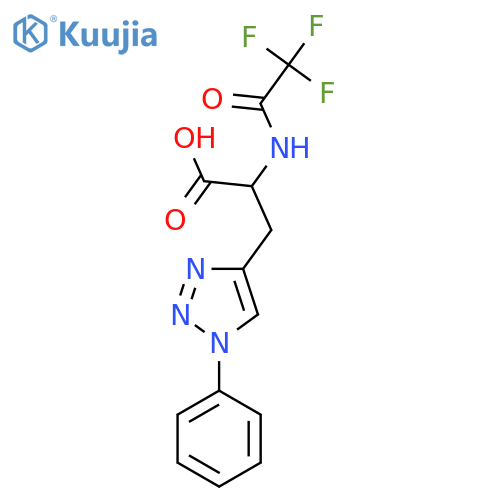

Cas no 2680546-28-3 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

2680546-28-3 structure

商品名:3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28295186

- 2680546-28-3

- 3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid

-

- インチ: 1S/C13H11F3N4O3/c14-13(15,16)12(23)17-10(11(21)22)6-8-7-20(19-18-8)9-4-2-1-3-5-9/h1-5,7,10H,6H2,(H,17,23)(H,21,22)

- InChIKey: WEVZWQFQPGJHRY-UHFFFAOYSA-N

- ほほえんだ: FC(C(NC(C(=O)O)CC1=CN(C2C=CC=CC=2)N=N1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 328.07832471g/mol

- どういたいしつりょう: 328.07832471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 441

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 97.1Ų

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28295186-0.1g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28295186-0.25g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-28295186-10.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28295186-0.5g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28295186-1.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-28295186-5.0g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-28295186-5g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 5g |

$2858.0 | 2023-09-07 | ||

| Enamine | EN300-28295186-2.5g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-28295186-0.05g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-28295186-1g |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |

2680546-28-3 | 1g |

$986.0 | 2023-09-07 |

3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

2680546-28-3 (3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 307-59-5(perfluorododecane)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量